2-Amino-2-(2-methoxyphenyl)acetonitrile,trifluoroaceticacid
Description
The compound 2-Amino-2-(2-methoxyphenyl)acetonitrile, trifluoroacetic acid is a substituted acetonitrile derivative featuring a 2-methoxyphenyl group and an amino functional group. Trifluoroacetic acid (TFA) is commonly used as a counterion or solvent in purification processes, as evidenced by its role in peptide enrichment and nanoparticle synthesis .
Properties
IUPAC Name |
2-amino-2-(2-methoxyphenyl)acetonitrile;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.C2HF3O2/c1-12-9-5-3-2-4-7(9)8(11)6-10;3-2(4,5)1(6)7/h2-5,8H,11H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPNOPSMCOGRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strecker Amino Acid Synthesis
The Strecker reaction remains the most widely employed method for synthesizing α-aminonitriles. For 2-amino-2-(2-methoxyphenyl)acetonitrile, the protocol involves:
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Reactants : 2-Methoxybenzaldehyde (1.0 equiv), ammonium acetate (2.5 equiv), and potassium cyanide (1.2 equiv)
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Solvent System : Ethanol/water (4:1 v/v)
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Conditions : Stirring at 40–50°C for 6–8 hours under nitrogen.
The reaction proceeds via imine formation between the aldehyde and ammonia, followed by cyanide nucleophilic attack at the electrophilic carbon. Key challenges include controlling cyanide hydrolysis (pH 4–6 optimal) and minimizing byproducts such as 2-methoxyphenylglycine. Yields typically range from 68–75% after recrystallization from ethyl acetate/heptane.
Table 1: Optimization Parameters for Strecker Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 4.5–5.5 | Prevents CN⁻ hydrolysis |
| Temperature | 45°C | Balances kinetics vs. side reactions |
| NH₄OAc Equiv | 2.5–3.0 | Ensures complete imine formation |
| Reaction Time | 7 hours | Maximizes conversion |
Nucleophilic Substitution of Halogenated Precursors
An alternative route involves displacement of α-haloacetonitriles with 2-methoxyaniline:
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Synthesis of 2-bromo-2-(2-methoxyphenyl)acetonitrile :
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Amination :
This method avoids cyanide handling but requires stringent anhydrous conditions.
Trifluoroacetic Acid Salt Formation
Protonation and Crystallization
The free base 2-amino-2-(2-methoxyphenyl)acetonitrile is converted to its TFA salt via:
Table 2: Salt Formation Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Solvent | DCM | Low polarity minimizes salt solubility |
| Equiv TFA | 1.05 | Ensures complete protonation |
| Temperature | 0°C → RT | Controls exotherm |
| Drying Method | Vacuum desiccation | Removes residual TFA |
Purification and Characterization
Chromatographic Purification
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 3.82 (s, 3H, OCH₃), 4.31 (s, 1H, CH), 6.92–7.45 (m, 4H, aromatic), 2.15 (br s, 2H, NH₂).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Waste Management
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Cyanide Neutralization : Treatment with FeSO₄/H₂O₂ to form Fe(CN)₆³⁻ for safe disposal.
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Solvent Recovery : Ethanol/water azeotrope distillation (78.2°C) achieves >95% solvent reuse.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Purity | Scalability | Cyanide Use |
|---|---|---|---|---|
| Strecker Synthesis | 75% | 99.2% | Excellent | Yes |
| Nucleophilic Sub. | 89% | 98.5% | Moderate | No |
| Continuous Flow | 82% | 99.1% | Excellent | Yes |
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methoxyphenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenylacetonitriles.
Scientific Research Applications
2-Amino-2-(2-methoxyphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It may also interact with cellular receptors, leading to changes in cellular signaling and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Acetonitrile vs. Acetic Acid Derivatives
- 2-Amino-2-(4'-fluorophenyl)acetonitrile (CAS 129592-99-0): Molecular Weight: 230.059 g/mol Properties: Higher boiling point (363.2°C) and density (1.673 g/cm³) compared to acetic acid analogs due to the nitrile group . Applications: Likely used in nitrile-based coupling reactions or as intermediates in drug synthesis.
- 2-Amino-2-(2-methoxyphenyl)acetic acid (CAS 271583-17-6): Molecular Weight: Not explicitly stated, but structurally similar compounds (e.g., 2-amino-2-(2,3-dimethoxyphenyl)acetic acid) have molecular weights ~211 g/mol . Applications: Used in peptide synthesis or as chiral building blocks .
Role of Trifluoroacetic Acid
TFA is frequently employed in chromatography (e.g., as a mobile phase additive in acetonitrile/TFA buffers) and peptide purification due to its strong acidity and volatility . Its presence in the target compound may enhance solubility or stability during synthesis.
Substituent Variations on the Phenyl Ring
Methoxy vs. Ethoxy Groups
- 2-Amino-2-(4-ethoxyphenyl)acetic acid (CAS 103889-84-5): Similarity Score: 0.89 to the 2-methoxy analog .
Halogenated Derivatives
- 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS 2411635-69-1): Molecular Weight: 223.6 g/mol Properties: Fluorine atoms enhance metabolic stability and electronegativity, making this compound suitable for antimicrobial or anti-inflammatory agents .
Methyl and Dimethoxy Derivatives
- 2-Amino-2-(2,3-dimethoxyphenyl)acetic acid (CAS 116435-35-9): Molecular Weight: 211.21 g/mol Applications: Dimethoxy groups improve solubility and may modulate receptor interactions in CNS-targeting drugs .
Data Table: Key Structural Analogs
Research Findings and Trends
- Substituent Position : The ortho-methoxy group in the target compound may sterically hinder reactions compared to para-substituted analogs, affecting reaction yields .
- Functional Group Impact : Acetonitrile derivatives generally exhibit higher thermal stability than carboxylic acids, making them preferable in high-temperature syntheses .
- TFA Utility : TFA’s role in peptide purification (e.g., optimizing acetonitrile/TFA buffers for phosphopeptide enrichment) highlights its importance in biochemical workflows .
Biological Activity
2-Amino-2-(2-methoxyphenyl)acetonitrile, often referred to as a derivative of amino acid compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and implications for future research.
Chemical Structure and Synthesis
The compound consists of an amino group, a methoxyphenyl group, and a nitrile functional group. The trifluoroacetic acid (TFA) component is often utilized in synthetic pathways to enhance the solubility and reactivity of the compound.
Synthesis Methodology
The synthesis typically involves the following steps:
- Formation of the Amino Acid Derivative : The starting material is reacted with appropriate reagents under controlled conditions.
- Use of TFA : TFA serves as a catalyst to facilitate reactions, particularly in forming stable intermediates that can lead to the desired product.
Biological Activity
The biological activity of 2-amino-2-(2-methoxyphenyl)acetonitrile has been evaluated through various studies focusing on its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-amino-2-(2-methoxyphenyl)acetonitrile exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains showed promising results:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 15 µg/mL |
| 2 | S. aureus | 20 µg/mL |
| 3 | C. neoformans | 3.9 µg/mL |
These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy against specific pathogens .
Anticancer Properties
In vitro studies have also explored the anticancer potential of related compounds. For example, derivatives were tested against various cancer cell lines, revealing varying degrees of cytotoxicity:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 10 |
| MDA-MB-231 | 15 |
| HepG2 | 5 |
The results indicated that certain modifications could lead to enhanced antiproliferative effects, particularly in liver cancer cells .
The proposed mechanism of action for these compounds involves interaction with specific cellular targets. For instance, some studies suggest that they may inhibit certain enzymes or disrupt cellular signaling pathways critical for cancer cell proliferation and survival.
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers evaluated a series of derivatives based on the core structure of 2-amino-2-(2-methoxyphenyl)acetonitrile. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains .
- Anticancer Investigation : Another research effort focused on the antiproliferative effects on breast cancer cell lines. The study revealed that specific substitutions on the methoxyphenyl ring significantly increased cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .
Q & A
Q. What are the optimal synthetic routes for 2-Amino-2-(2-methoxyphenyl)acetonitrile, and how does trifluoroacetic acid (TFA) influence the reaction?
The compound can be synthesized via the Strecker amino acid synthesis , a method widely used for α-aminonitriles. Key steps include:
- Reaction Design : Condensation of 2-methoxybenzaldehyde with ammonium cyanide in the presence of TFA as a catalyst. TFA enhances electrophilicity of the carbonyl group, facilitating nucleophilic attack by cyanide .
- Workup : Isolation of the aminonitrile intermediate requires neutralization of TFA, followed by recrystallization or column chromatography.
- Challenges : Competing hydrolysis of the nitrile group can occur if TFA concentration or temperature is not tightly controlled.
Q. How can researchers characterize the purity and structural integrity of this compound?
A combination of analytical techniques is recommended:
- HPLC-MS : Use reverse-phase HPLC with a mobile phase containing 0.1% TFA in acetonitrile/water to improve peak resolution. TFA acts as an ion-pairing agent, enhancing separation of polar intermediates .
- NMR Spectroscopy : TFA residues in the sample may interfere with proton signals. Pre-treatment with deuterated solvents and lyophilization can mitigate this .
- Elemental Analysis : Verify stoichiometry of C, H, and N to confirm absence of byproducts.
Advanced Research Questions
Q. How do computational docking studies inform the biological activity of 2-Amino-2-(2-methoxyphenyl)acetonitrile derivatives?
Docking simulations (e.g., AutoDock Vina) predict interactions with target enzymes:
- Protocol :
- Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G* level.
- Dock into the active site of collagenase or similar hydrolases, as structural analogs (e.g., dichlorobenzyl derivatives) show IC50 values of ~10 µM and Gibbs free energy (ΔG) of −6.4 kcal/mol .
- Validate predictions with SPR (surface plasmon resonance) binding assays.
- Key Interactions : π–π stacking with aromatic residues (e.g., Tyr201) and hydrogen bonding with Gln215 .
Q. How can researchers resolve contradictions in bioactivity data between 2-methoxyphenyl derivatives and fluorinated analogs?
Contradictions often arise from electronic or steric effects of substituents:
- Case Study : Fluorine at the ortho position (e.g., 2-fluoro derivatives) increases electrophilicity but may sterically hinder binding. Compare IC50 values and docking energies of methoxy vs. fluoro analogs .
- Methodological Adjustments :
- Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy trade-offs.
- Perform QSAR modeling to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What strategies mitigate TFA-induced artifacts in NMR and MS analyses?
- NMR : Replace TFA with volatile alternatives (e.g., formic acid) during purification. For residual TFA signals, apply presaturation pulses or use deuterated TFA (DTFA) for baseline correction .
- Mass Spectrometry : Use ESI-negative mode to suppress TFA adducts, or employ desalting columns pre-MS injection .
Key Recommendations
- Synthesis : Prioritize TFA-catalyzed Strecker reactions for higher yields but monitor hydrolysis.
- Analysis : Cross-validate HPLC and NMR data to account for TFA artifacts.
- Advanced Studies : Integrate computational and experimental data to resolve substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
